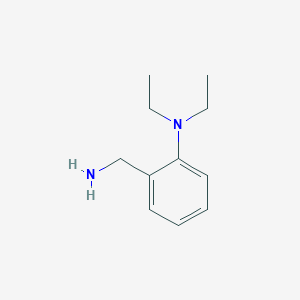

2-(Aminomethyl)-N,N-diethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminomethyl)-N,N-diethylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an aminomethyl group and two ethyl groups attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with formaldehyde and diethylamine. The reaction typically proceeds under acidic conditions, using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

C6H5NH2+CH2O+(C2H5)2NH→C6H4(CH2NH(C2H5)2)+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Aminomethyl)-N,N-diethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or hydrocarbons.

Substitution: Introduction of halogen atoms or other electrophiles onto the benzene ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-(Aminomethyl)-N,N-diethylaniline serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects, particularly in the development of:

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies indicate that similar compounds can inhibit bacterial cell wall synthesis, making them potential candidates for new antibiotics .

- Anticancer Drugs : In vitro studies demonstrate that this compound derivatives can induce apoptosis in cancer cell lines. This suggests potential as an anticancer agent, aligning with findings from related chemical classes that show cytotoxic effects against tumor cells .

| Pharmaceutical Application | Description |

|---|---|

| Antimicrobial Agents | Effective against various bacterial strains |

| Anticancer Drugs | Induces apoptosis in cancer cell lines |

Agrochemical Applications

In agrochemicals, this compound is utilized as an intermediate in the synthesis of crop protection agents. Its derivatives can enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability.

- Pesticide Formulations : The compound's ability to modify chemical structures allows for the development of more effective pesticide formulations that target specific pests while minimizing environmental impact .

Material Science Applications

In materials science, this compound is employed as a curing agent for resins and as a component in surface coatings.

- Curing Agents : It is used in epoxy resin formulations where it acts to improve adhesion and mechanical properties of the final product. This application is crucial in industries such as construction and automotive manufacturing .

- Surface Coatings : The compound contributes to the formulation of durable and resistant coatings used in various industrial applications, enhancing protection against corrosion and wear .

| Material Science Application | Description |

|---|---|

| Curing Agents | Improves adhesion and mechanical properties |

| Surface Coatings | Enhances durability against corrosion |

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry as a reagent for various chemical reactions.

- Chromatography : It plays a role in chromatography techniques where it can be used as a derivatizing agent to enhance the detection of specific analytes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

Research conducted on cancer cell lines demonstrated that some derivatives of this compound could induce apoptosis through mitochondrial pathways. This study underscores the compound's promise in anticancer drug development.

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)-N,N-diethylaniline involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Additionally, the aromatic ring can participate in π-π stacking interactions, further modulating its effects.

Comparación Con Compuestos Similares

- 2-(Aminomethyl)pyridine

- 2-(Aminomethyl)quinoline

- N,N-Diethylaniline

Comparison: 2-(Aminomethyl)-N,N-diethylaniline is unique due to the presence of both aminomethyl and diethylamino groups, which confer distinct chemical and biological properties. Compared to 2-(Aminomethyl)pyridine and 2-(Aminomethyl)quinoline, it has a simpler aromatic structure, making it more accessible for certain synthetic applications. Additionally, the diethylamino group enhances its solubility and reactivity compared to N,N-Diethylaniline.

Actividad Biológica

2-(Aminomethyl)-N,N-diethylaniline, with the molecular formula C₁₄H₁₉N, is an organic compound characterized by its amine functional group attached to a diethyl-substituted aniline structure. This compound is recognized for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Weight : 219.32 g/mol

- Appearance : Colorless to pale yellow liquid with a fishy odor

- Solubility : Soluble in organic solvents, insoluble in water

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Inhibitory effects against various bacterial strains.

- Antitumor Activity : Potential to inhibit tumor cell proliferation.

The biological activity of this compound largely depends on its structural features, particularly the presence of substituents on the aromatic ring and the nature of the amino group.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Alkylation of Aniline Derivatives : Utilizing diethylamine and formaldehyde under controlled conditions.

- Reduction Reactions : Converting nitro or other functional groups into amine derivatives.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to reduced cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, resulting in cell death.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial species, as shown in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data indicates that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For example, a study reported an IC50 value of approximately 10 µM against breast cancer cells (MCF-7). The reduction in cell viability was attributed to apoptosis induction mediated by ROS generation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in Table 2.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Diethylaniline | Two ethyl groups on nitrogen | Commonly used in dye manufacturing |

| N,N-Dimethylaniline | Two methyl groups on nitrogen | Exhibits distinct metabolic pathways |

| 4-Aminobenzylamine | Amino group at para position | Utilized in pharmaceuticals for reactivity |

| Benzylamine | Simple benzene ring with an amine | Less sterically hindered than diethylamine |

Each of these compounds has unique properties and applications; however, this compound stands out due to its specific structural characteristics that influence its reactivity and potential biological activities.

Propiedades

IUPAC Name |

2-(aminomethyl)-N,N-diethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCALVTLLSKYQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.